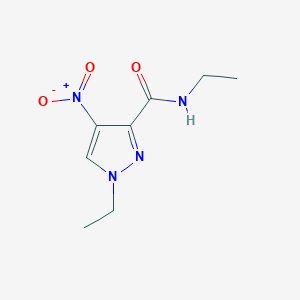

N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N,1-diethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-3-9-8(13)7-6(12(14)15)5-11(4-2)10-7/h5H,3-4H2,1-2H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZFVCLRWSKESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C=C1[N+](=O)[O-])CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with a nitro-substituted pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino-substituted pyrazole derivatives.

Substitution: Formation of various alkyl or aryl-substituted pyrazole derivatives.

Scientific Research Applications

N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide and related pyrazole carboxamides:

Structural and Functional Insights

- N1-Substitution : The diethyl group in the target compound likely increases steric bulk and lipophilicity compared to methyl () or phenyl () substitutions. This may enhance membrane permeability but reduce solubility in aqueous media .

- Carboxamide Linkage : The carboxamide at the 3-position is critical for hydrogen bonding with target proteins. Analogs with aromatic or heterocyclic extensions (e.g., thiazole in , pyridylmethyl in ) show enhanced potency, suggesting that substituent diversity at this position modulates selectivity .

Key Research Findings

- Substituent-Driven Activity: Chlorophenyl and pyridylmethyl groups () enhance CB1 antagonism, while nitro and cyano groups () favor kinase interactions.

- Synthetic Challenges : Bulky N1-substitutions (e.g., diethyl) may necessitate longer reaction times or excess coupling agents compared to methyl derivatives .

- Physicochemical Properties : Increased lipophilicity from diethyl groups could improve blood-brain barrier penetration but may require formulation adjustments for clinical use .

Biological Activity

N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring , a nitro group , and a carboxamide functional group . These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through:

- Redox Reactions : The nitro group can undergo reduction, potentially altering the compound's reactivity.

- Hydrogen Bonding : The carboxamide group allows for hydrogen bonding with target proteins, influencing their activity.

These interactions can modulate key biological pathways, making it a candidate for therapeutic applications.

Biological Activities

Research has demonstrated a variety of biological activities associated with this compound:

1. Anticancer Activity

Studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.08 |

| Compound B | A549 | 0.39 |

| This compound | Various | TBD |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.

2. Anti-inflammatory Activity

This compound has been explored for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Activity | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α Inhibition | 10 | 61–85 |

| IL-6 Inhibition | 10 | 76–93 |

This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has also shown antimicrobial effects against various bacterial strains. For example, it demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus (MRSA) | 25.1 |

| E. coli | TBD |

Case Studies

Several studies have investigated the pharmacological potential of pyrazole derivatives including this compound:

- Study on Anticancer Effects : A study evaluated the anticancer effects of various pyrazole derivatives, including this compound, showing significant growth inhibition in cancer cell lines.

- Anti-inflammatory Mechanisms : Research highlighted the compound's ability to modulate inflammatory pathways by inhibiting key cytokines involved in inflammation.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrazole derivatives against common pathogens, demonstrating effectiveness comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions using substituted pyrazole precursors. For example, derivatives with nitro and carboxamide groups are prepared by reacting ethyl 3-oxo-3-(substituted phenyl)propanoates with hydrazine derivatives under reflux in ethanol or methanol. Optimizing stoichiometric ratios (e.g., 1:1.2 for hydrazine:carbonyl precursor) and reaction time (4–6 hours at 80°C) improves yields . Purification via recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks for nitro (-NO₂) at δ 8.2–8.5 ppm (1H) and carboxamide (-CONH-) at δ 10.2–10.5 ppm. Pyrazole ring protons appear as multiplets in δ 6.5–7.8 ppm .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 295.1 for C₉H₁₄N₄O₃) and fragmentation patterns .

- X-ray crystallography : Resolve tautomeric forms (e.g., pyrazole vs. pyrazolone) by analyzing hydrogen bonding in crystal lattices .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence bioactivity, and what computational tools validate these structure-activity relationships (SAR)?

- Methodological Answer : Substituents like nitro (-NO₂) and carboxamide (-CONH-) enhance electron-withdrawing effects, stabilizing interactions with biological targets (e.g., enzymes).

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydrofolate reductase (DHFR). Validate docking poses with RMSD values <2.0 Å against co-crystallized ligands .

- QSAR models : Train models with descriptors (logP, polar surface area) to predict antifungal or antibacterial activity .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-response assays : Perform IC₅₀/EC₅₀ comparisons using standardized protocols (e.g., CLSI guidelines for antimicrobials).

- Metabolic stability tests : Use liver microsomes to assess compound degradation, which may explain variability in in vivo vs. in vitro results .

- Control for tautomerism : Characterize dominant tautomeric forms via NMR (e.g., 2D NOESY for spatial proximity analysis) .

Q. How can researchers design pyrazole-carboxamide derivatives with improved metabolic stability?

- Methodological Answer :

- Isosteric replacement : Substitute labile groups (e.g., replace ester with amide) to reduce hydrolysis .

- Pro-drug strategies : Introduce hydrolyzable groups (e.g., acetyl) that release the active metabolite in vivo .

- CYP450 inhibition assays : Screen derivatives against CYP3A4/2D6 isoforms to identify metabolically stable candidates .

Notes

- Avoid commercial sources (e.g., TargetMol, BenchChem) per the user’s request.

- Advanced questions emphasize mechanistic insights and reproducibility, aligning with high-impact research standards.

- Contradictions in evidence (e.g., solvent effects in synthesis) are resolved via methodological rigor (e.g., controlled solvent screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.